Defactinib, also known as VS-6063, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action involves inhibiting a protein called focal adhesion kinase (FAK). FAK plays a crucial role in cell signaling pathways that contribute to tumor growth, invasion, and resistance to therapy [].
Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase that acts as a signaling molecule within cells. It helps regulate cell adhesion, migration, proliferation, and survival. In cancer cells, FAK activity is often increased, promoting tumor progression and metastasis []. Defactinib, by inhibiting FAK, disrupts these signaling pathways, potentially leading to:
This makes Defactinib a promising candidate for cancer treatment, either alone or in combination with other drugs.
Defactinib is currently being evaluated in clinical trials for several types of cancer, including: